PT150 - 189035-07-2

PT150

Catalog Number: EVT-277641
CAS Number: 189035-07-2
Molecular Formula: C28H30O4
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ORG-34517 is currently under investigation by Organon for the treatment of depression. It has potential to treat a number of diseases such as Cushing’s disease, hypertension, diabetes, glaucoma etc, in which the activity of metabolites corticosterone and cortisol is high.
Overview

PT150 is a clinical-stage small molecule drug primarily recognized as a modulator of the glucocorticoid receptor. Initially developed for the treatment of major depressive disorder, it has shown potential applications in various therapeutic areas, including COVID-19 and other viral infections. PT150 operates as a glucocorticoid receptor antagonist, exhibiting a strong safety profile with completed Phase 1 and Phase 2 clinical trials. The compound has been identified to possess antiviral properties against several viruses, including SARS-CoV-2, and is currently being explored for its neuroprotective effects in neurodegenerative diseases.

Source

PT150 was developed by researchers focusing on hormonal receptor modulation, particularly targeting the glucocorticoid and androgen receptors. Its molecular formula is C28H30O4C_{28}H_{30}O_{4}, and it has a CAS registry number of 189035-07-2. The compound's development has been supported by various studies indicating its efficacy and safety in human trials, with ongoing research into its broader applications.

Classification

PT150 falls under the category of small molecule drugs specifically classified as glucocorticoid receptor antagonists. It is part of a novel class of compounds that modulate hormonal signaling pathways, which are crucial in managing conditions related to stress response and inflammation.

Synthesis Analysis

Methods

The synthesis of PT150 involves several organic chemistry techniques aimed at constructing its complex molecular structure. While specific synthetic routes are proprietary, the general approach includes:

  • Multi-step synthesis: Utilizing various chemical reactions such as alkylation, acylation, and cyclization to build the core structure.
  • Purification: Techniques such as chromatography are employed to isolate the desired compound from by-products.
  • Characterization: The synthesized compound is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Technical Details

The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize side reactions. Advanced techniques such as high-performance liquid chromatography may be used for purification.

Molecular Structure Analysis

Structure

PT150's molecular structure features a complex arrangement that allows for its interaction with glucocorticoid receptors. The compound's design facilitates binding to specific sites on these receptors, which is crucial for its function as an antagonist.

Data

The structural data can be summarized as follows:

  • Molecular Formula: C28H30O4C_{28}H_{30}O_{4}
  • InChIKey: DFELGYQKEOCHOA-BZAFBGKRSA-N
  • 3D Structure: Docking studies have indicated that PT150 interacts with both co-activator binding domains and steroid binding sites within the glucocorticoid receptor's ligand-binding domain.
Chemical Reactions Analysis

Reactions

PT150 undergoes various chemical reactions primarily related to its interactions with biological targets rather than traditional chemical transformations. Key reactions include:

  • Binding interactions: PT150 acts by binding to the glucocorticoid receptor, inhibiting cortisol's action.
  • Antiviral activity: The compound exhibits antiviral effects through mechanisms involving modulation of receptor signaling pathways associated with viral entry and replication.

Technical Details

In vitro studies have shown that PT150 can inhibit viral replication by modulating gene expression related to androgen receptors, potentially affecting viral load in infected cells.

Mechanism of Action

Process

PT150 functions primarily as a glucocorticoid receptor antagonist. Its mechanism involves:

  1. Receptor Binding: PT150 binds to the glucocorticoid receptor, preventing cortisol from exerting its effects.
  2. Downregulation of Androgen Receptors: It also downregulates androgen receptor expression, which may contribute to its therapeutic effects in conditions like depression and viral infections.
  3. Immunomodulation: By antagonizing glucocorticoids, PT150 may enhance immune responses against viral pathogens.

Data

Research indicates that PT150 has demonstrated significant efficacy in reducing symptoms associated with hypercortisolemia and improving neuroinflammatory conditions in preclinical models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts primarily through non-covalent interactions with biological macromolecules.

Relevant analyses show that PT150 maintains a favorable pharmacokinetic profile, contributing to its therapeutic potential.

Applications

PT150 has several scientific uses:

  1. Psychiatric Disorders: Initially developed for treating major depressive disorder, showing promise in improving mood disorders associated with stress response dysregulation.
  2. Viral Infections: Demonstrated antiviral activity against SARS-CoV-2 and other viruses, positioning it as a candidate for COVID-19 treatment.
  3. Neuroprotection: Research indicates potential applications in neurodegenerative diseases by reducing glial activation and inflammation in models of Parkinson's disease.
Introduction to PT150: Discovery and Initial Clinical Development

Origin as a Clinical-Stage Hormonal Receptor Modulator

PT150 (developmental code ORG-34517) emerged as a novel small-molecule compound targeting steroid hormone signaling pathways. Chemically identified as (3β,5β,8α,9β,10α,13α,14β,17α)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)gonane-3-carboxylic acid methyl ester with the molecular formula C₂₈H₃₀O₄ (CAS 189035-07-2), PT150 functions as a competitive glucocorticoid receptor (GR) antagonist with oral bioavailability [1] [7]. Its molecular architecture enables dual receptor modulation, combining predominant GR antagonism with secondary androgen receptor (AR) downregulation and minor GR agonistic activity at the cellular level [2] [3]. This complex receptor interaction profile positioned PT150 uniquely among hormonal modulators during early development.

The compound progressed through systematic preclinical and clinical evaluation, achieving Phase 2 status for major depressive disorder by the mid-2000s [7]. Initial clinical trials leveraged its GR-antagonistic properties to target hypercortisolemia – a physiological state linked to depression pathogenesis. Pharmacokinetic studies demonstrated favorable absorption characteristics, with a 300mg oral dose yielding mean peak plasma concentrations (Cmax) of 4100 ng/mL and an approximate 10-hour elimination half-life [2]. Doses up to 900mg/day were safely tolerated in human trials, establishing its clinical feasibility for chronic administration [2] [5]. Beyond depression, exploratory Phase 1 investigations evaluated PT150 across diverse endocrine-related conditions including hypertension, obesity, glaucoma, and immunologic deficiency syndromes during the 1990s [7].

Table 1: Key Chemical and Development Characteristics of PT150

PropertySpecification
IUPAC Name(3β,5β,8α,9β,10α,13α,14β,17α)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)gonane-3-carboxylic acid methyl ester
Molecular FormulaC₂₈H₃₀O₄
CAS Registry Number189035-07-2
Molecular Weight430.54 g/mol
Primary MechanismCompetitive glucocorticoid receptor (GR) antagonist
Secondary MechanismsAndrogen receptor (AR) downregulation, minor GR agonism
Highest Development PhasePhase 2 (multiple indications)
SynonymsORG-34517

Transition from Antidepressant Development to Antiviral Applications

The strategic pivot from psychotherapeutic applications to antiviral investigation originated from emerging insights into viral pathogenesis mechanisms. Researchers discovered that PT150 and structural analogs (notably PT156) exhibited broad-spectrum antiviral activity against multiple virus families, including filoviruses (Ebola) and coronaviruses (MERS-CoV) in preliminary in vitro screens [2] [5]. This unexpected antiviral property was mechanistically linked to its receptor modulation profile:

  • AR downregulation reduces expression of transmembrane protease serine 2 (TMPRSS2), a critical host protease enabling viral spike protein priming [2] [3]
  • GR antagonism counters infection-associated hypercortisolemia that suppresses antiviral immunity [2]
  • Direct viral genome interactions may occur through glucocorticoid response elements (GREs) in viral sequences [2]

The COVID-19 pandemic accelerated focused evaluation against SARS-CoV-2. In human bronchial epithelial models, PT150 demonstrated direct antiviral efficacy with an average 90% effective concentration (EC90) of 5.55 µM (3130 ng/mL) – a therapeutically achievable level given established pharmacokinetics [2] [3]. Crucially, no cytotoxicity was observed at concentrations ≤30 µM, supporting its favorable safety window for antiviral application [2]. This efficacy extended to multiple SARS-CoV-2 variants, including pseudoviruses engineered with concerning spike mutations (N501Y, K417N, E484K) and authentic B.1.1.7 (Alpha), B.1.351 (Beta), and B.1.617.2 (Delta) variants [2] [5].

Table 2: Antiviral Efficacy Profile of PT150 Against SARS-CoV-2

Experimental ModelViral Strain/MutationKey Metric (EC90)Significance
Human bronchial epithelial cellsSARS-CoV-2 (ancestral)5.55 µM (average)Clinically achievable concentration
Pseudovirus assaysN501Y spike mutationMaintained efficacyActivity against Alpha/Beta/Gamma variants
Pseudovirus assaysK417N/E484K spike mutationsMaintained efficacyActivity against Beta/Gamma variants
Calu-1 human lung epithelial cellsB.1.617.2 (Delta)Maintained efficacyConfirmed activity against current VoC

The compound's Investigational New Drug (IND) status was activated for COVID-19 in January 2022, enabling Phase 2 clinical evaluation [7]. Proposed treatment regimens leverage its oral bioavailability for outpatient management, potentially combining direct antiviral action (via TMPRSS2/ACE2 pathway modulation) with immunomodulation (through cortisol blockade) to address both viral replication and dysfunctional host responses [2] [5]. This dual mechanism represents a unique therapeutic approach distinct from monoclonal antibodies or pure antivirals like remdesivir.

Properties

CAS Number

189035-07-2

Product Name

PT150

IUPAC Name

(8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C28H30O4

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C28H30O4/c1-3-11-28(30)12-10-23-21-7-4-17-13-19(29)6-8-20(17)26(21)22(15-27(23,28)2)18-5-9-24-25(14-18)32-16-31-24/h5,9,13-14,21-23,30H,4,6-8,10,12,15-16H2,1-2H3/t21-,22+,23-,27-,28-/m0/s1

InChI Key

DFELGYQKEOCHOA-BZAFBGKRSA-N

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC6=C(C=C5)OCO6)C)O

Solubility

Soluble in DMSO

Synonyms

Org-34517; SCH-900636; Org34517; SCH900636; Org 34517; SCH 900636

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC6=C(C=C5)OCO6)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC6=C(C=C5)OCO6)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.